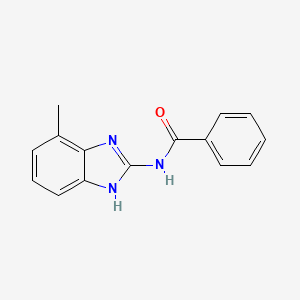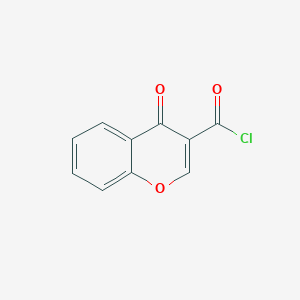![molecular formula C20H18N2O3 B8459526 ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate](/img/structure/B8459526.png)
ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate
Overview
Description
ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This particular compound features a unique structure that combines a cyclopenta[e]indazole core with an ethyl ester functional group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzylamine with cyclopentanone, followed by cyclization and esterification reactions. The reaction conditions often involve the use of catalysts such as copper(II) acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing byproducts.
Chemical Reactions Analysis
ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.
Scientific Research Applications
ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are studied for their potential therapeutic properties.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research into its anticancer and anti-inflammatory properties is ongoing, with studies exploring its potential as a drug candidate.
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2). Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate can be compared to other indazole derivatives, such as:
2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Known for its antinociceptive activity.
2-Benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydroindazol-2-yl-5-(4-chlorobenzyl)thiazol-4-one: Exhibits anti-inflammatory potential.
6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo[2’,3’1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine: A novel COX-2 inhibitor.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18N2O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate |
InChI |
InChI=1S/C20H18N2O3/c1-2-25-20(24)16-10-15-14(19(16)23)8-9-18-17(15)12-22(21-18)11-13-6-4-3-5-7-13/h3-9,12,16H,2,10-11H2,1H3 |
InChI Key |
MEOTZRKWFVCXLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1=O)C=CC3=NN(C=C23)CC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
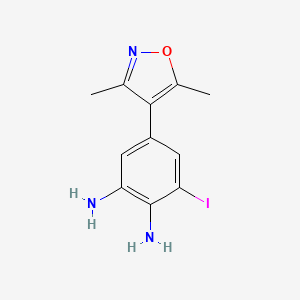
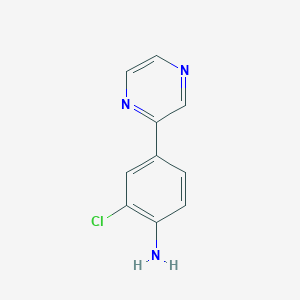
![1-(3,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8459452.png)
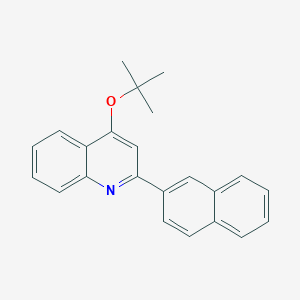
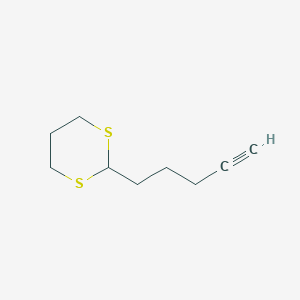
![tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B8459470.png)
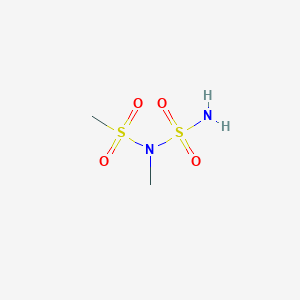
![8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8459476.png)
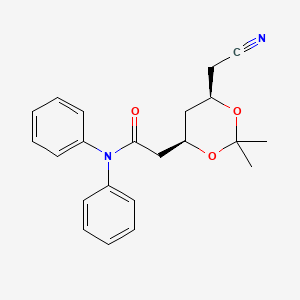
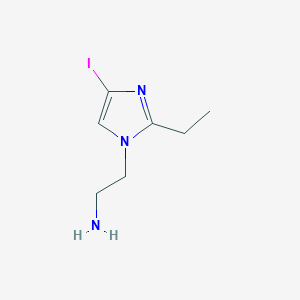
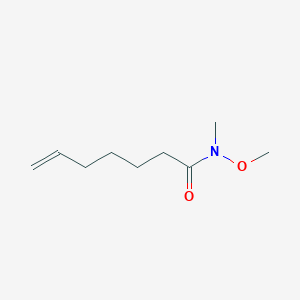
![7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B8459504.png)
